molecular formula C3H3Cl2NaO2 B089405 Sodium 2,2-dichloropropionate CAS No. 127-20-8

Sodium 2,2-dichloropropionate

Cat. No. B089405
CAS RN: 127-20-8
M. Wt: 164.95 g/mol
InChI Key: PDEFQWNXOUGDJR-UHFFFAOYSA-M
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Description

Synthesis Analysis

  • The synthesis of sodium-based compounds often involves complex reactions where sodium cations interact with various anions. For instance, in the synthesis of sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, sodium cations are coordinated by nitrogen and oxygen atoms, forming layers of ions (El‐Hiti et al., 2018).

Molecular Structure Analysis

  • Studies on similar sodium salts show intricate molecular structures. For example, the sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features dihedral angles between adjacent groups in its anion, with sodium cations coordinating with nitrogen and oxygen atoms (El‐Hiti et al., 2018).

Chemical Reactions and Properties

  • Sodium salts often exhibit unique chemical reactions. For example, sodium chlorate, a related compound, demonstrates optical activity in its crystal form and undergoes chiral symmetry breaking under specific conditions (Kondepudi et al., 1990).

Physical Properties Analysis

  • The physical properties of sodium compounds can be complex. Sodium chlorite, for instance, is described as a moderately strong oxidizing agent, stable in solid form, and highly soluble in water (Taylor et al., 1940).

Chemical Properties Analysis

  • Sodium salts display a range of chemical properties. For example, sodium 2-chloropropionate, closely related to 2,2-dichloropropionate, affects metabolic processes like blood lactate and pyruvate levels in animal studies (Ribes et al., 1981).

Scientific Research Applications

  • Herbicide and Environmental Impact : Sodium 2,2-dichloropropionate is primarily used as an herbicide, particularly in the form of its sodium salt. It has been shown to be non-carcinogenic in animal studies and is characterized by a colorless liquid form with an acrid odor, or as a white to off-white powder when in its sodium salt form (Malaie & Malaie, 2013).

  • Effects on Biochemical Processes in Animals : Research on dogs has indicated that sodium 2-chloropropionate, a related compound, can reduce blood lactate and pyruvate levels without significantly altering blood glucose levels. This suggests potential medical applications in the treatment of hyperlactatemia or lactic acidosis (Ribes et al., 1981).

  • Impact on Soil Microorganisms : Sodium 2,2-dichloropropionate has been observed to stimulate the multiplication of bacteria, molds, and actinomycetes in soil. It can be degraded by certain soil bacteria, leading to changes in pH and chloride ion release in the environment (Magee, 1958).

  • Corrosion Impact on Agricultural Equipment : Laboratory tests have shown that aqueous solutions of Dalapon sodium salt have little effect on the materials used in agricultural field sprayers, indicating its practical usability in agriculture without significant equipment corrosion (Kelly et al., 1956).

  • Effect on Nitrite-Oxidizing Bacteria : Studies have demonstrated that sodium 2,2-dichloropropionic acid, at concentrations up to 700 ppm, has little effect on nitrite oxidation by soil bacteria, suggesting minimal disruption to certain soil biochemical processes (Mayeux & Colmer, 1962).

  • Application in Controlled Release Formulations : Research on mesoporous silica nanoparticles suggests that these can be used for controlled release formulations of herbicides like Dalapon, potentially reducing environmental impact (Cao et al., 2017).

  • Disinfection By-Product in Potable Water : Dalapon has been identified as a disinfection by-product in potable water, with potential regulatory implications due to its herbicidal nature (Hawker et al., 2011).

  • Responses in Plant Metabolism : Dalapon has been shown to affect the soluble protein content and enzymatic activity in the needles of spruce seedlings, indicating its influence on plant metabolism (Tonecki, 1975).

Safety And Hazards

Sodium 2,2-dichloropropionate is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of Na2O and Cl- . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin .

properties

IUPAC Name

sodium;2,2-dichloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEFQWNXOUGDJR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])(Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-99-0 (Parent)
Record name Dalapon-sodium [BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5024001
Record name Dalapon-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,2-dichloropropionate

CAS RN

127-20-8
Record name Dalapon-sodium [BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2-dichloro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dalapon-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,2-dichloropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DALAPON-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAQ365WW9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2,2-dichloropropionate
Reactant of Route 4
Sodium 2,2-dichloropropionate
Reactant of Route 5
Sodium 2,2-dichloropropionate
Reactant of Route 6
Sodium 2,2-dichloropropionate

Citations

For This Compound
318
Citations
RJ Wells, JM Hook, TS Al-Deen… - Journal of agricultural …, 2002 - ACS Publications
Comparison of quantitative NMR spectroscopy (QNMR) with chromatographic methods such as gas chromatography (GC) or high-pressure liquid chromatography (HPLC) for the …
Number of citations: 110 pubs.acs.org
DC Garratt - Analyst, 1961 - pubs.rsc.org
Several possible methods of determining the principal constituent of commercial sodium 2, 2-dichloropropionate have been investigated and compared, and procedures for determining …
Number of citations: 4 pubs.rsc.org
FS Tanaka, RG Wien - Journal of Agricultural and Food Chemistry, 1973 - ACS Publications
Aqueous solutions of sodium 2, 2-dichloropropionate were previously reported as having an ap-proximate pH of 5 to 6. The data obtained in this study show that freshly prepared …
Number of citations: 3 pubs.acs.org
LA Magee - 1958 - search.proquest.com
THE REseoss os so soL cRooRass To so Page 1 THE REseoss os so soL cRooRass To so 2,2-DICHLOROPROPIONATE AHID MALEIC HYDRAZIDE DIETHANOTAMINE A …
Number of citations: 6 search.proquest.com
BF Roche Jr, TJ Muzik - Agronomy Journal, 1964 - Wiley Online Library
Seed production, variable germination requirements, and emergence from depths exceeding expectation make barnyardgrass a serious weed in the irrigated sections of the Northwest. …
Number of citations: 64 acsess.onlinelibrary.wiley.com
PWC Santelmann - 1954 - search.proquest.com
With the advent of 2, 4—dlchlorophenaxyacetic acid, a valuable tool was introduced to help man In his long fight against weeds. However, 2, 4—0 was soon found to be of little use for …
Number of citations: 4 search.proquest.com
T HIROSE, K TAKEI - Journal of the Japanese Society for …, 1970 - jstage.jst.go.jp
Materials and Methods Miemidori, a cultivar of sweet pepper (Capsicum annuum L.) was used in this experiment. The, seeds were sown in a hot bed on February 10th, 1968, and the …
Number of citations: 4 www.jstage.jst.go.jp
T HIROSE - Journal of the Japanese Society for Horticultural …, 1969 - jstage.jst.go.jp
Recently heterosis has been increasingly utilized for agricultural production. Above all, it has become the most important means for breeding procedure of vegetable crops. Besides …
Number of citations: 10 www.jstage.jst.go.jp
HH Funderburk, DE Davis - Weeds, 1960 - cambridge.org
Factors Affecting the Response of Zea mays and Sorg1um halepense to Sodium 2,2-Dichloropropionate1 Page 1 Factors Affecting the Response of Zea mays and Sorg1um halepense to Sodium 2,2-Dichloropropionate1 …
Number of citations: 17 www.cambridge.org
ER Laning - 1957 - ir.library.oregonstate.edu
16 Radioautographs of stsreet corn plants treated t, tdth 100^ g» DPA* on the distal l to 2 inches of the second leaf at the time (A) the fifth leaf was emerging and (B) the sixth leaf was …
Number of citations: 5 ir.library.oregonstate.edu

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